molecular formula C22H19BrN4O2 B2865762 N-(4-bromo-2-methylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921577-10-8

N-(4-bromo-2-methylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2865762
CAS No.: 921577-10-8
M. Wt: 451.324
InChI Key: ITOPQYODOAPRRO-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound belonging to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core substituted with various functional groups

Preparation Methods

The synthesis of N-(4-bromo-2-methylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves multiple steps, typically starting with the preparation of the pyrazolo[4,3-c]pyridine core. One common method involves the cyclization of appropriate hydrazones with diketones under acidic conditions. . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of high-throughput screening and continuous flow chemistry techniques.

Chemical Reactions Analysis

N-(4-bromo-2-methylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to the activation or inhibition of signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

N-(4-bromo-2-methylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can be compared with other pyrazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

N-(4-bromo-2-methylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C23H21BrN4O2C_{23}H_{21}BrN_{4}O_{2} with a molecular weight of 465.3 g/mol. The compound features a complex heterocyclic structure that contributes to its biological activity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including N-(4-bromo-2-methylphenyl)-5-ethyl-3-oxo-2-phenyl-pyrazolo compounds. The compound has been evaluated against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF71.88 ± 0.11CDK inhibition
HCT1160.39 ± 0.06Aurora-A kinase inhibition
A5490.28Apoptosis induction

These findings suggest that the compound may effectively inhibit cancer cell proliferation through multiple mechanisms, including apoptosis and cell cycle arrest.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have also been documented. For instance, compounds similar to N-(4-bromo-2-methylphenyl)-5-ethyl have shown significant inhibition of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), which are critical mediators in inflammatory responses:

Compound Effect on COX and iNOS Reference
Compound ASignificant reduction
Compound BModerate reduction

Structure–Activity Relationships (SAR)

The SAR studies indicate that the presence of specific substituents on the pyrazole ring significantly influences biological activity. Electron-donating groups enhance anticancer efficacy while maintaining selectivity towards cancer cells over normal cells.

  • Substituent Effects :
    • Bromo Group : Increases lipophilicity and enhances interaction with cellular targets.
    • Ethyl Group : Contributes to improved solubility and bioavailability.

Case Studies

A recent study by Kumar et al. synthesized a series of pyrazole derivatives and evaluated their anticancer properties against several cell lines. The study found that derivatives with similar structural motifs to N-(4-bromo-2-methylphenyl)-5-ethyl exhibited promising results in inhibiting tumor growth in vitro and in vivo models .

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN4O2/c1-3-26-12-17(21(28)24-19-10-9-15(23)11-14(19)2)20-18(13-26)22(29)27(25-20)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOPQYODOAPRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=C(C=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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